1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide
Description
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide is a quaternary ammonium salt characterized by a benzo[e]indole core substituted with four methyl groups and an iodide counterion. This compound belongs to a broader class of indolium salts widely studied for their optical and electronic properties, including applications in nonlinear optics (NLO), fluorescence sensing, and photovoltaics . Its synthesis typically involves alkylation of indole precursors with methyl iodide under controlled conditions, yielding high purity products (e.g., 94% yield for structurally similar derivatives) .
Properties
Molecular Formula |
C16H18IN |
|---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
1,2,3,3-tetramethylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15;/h5-10H,1-4H3;1H/q+1;/p-1 |
InChI Key |
LKQMWUMGPMKCLH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide can be synthesized through a series of chemical reactions involving the methylation of indole derivatives. The typical synthetic route involves the following steps:
Starting Material: The synthesis begins with indole or a substituted indole derivative.
Methylation: The indole derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The methylated product undergoes cyclization to form the benzo[e]indolium structure.
Iodination: Finally, the compound is iodinated to form 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide.
Industrial Production Methods
Industrial production of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced indolium compounds.
Substitution: Various substituted indolium derivatives.
Scientific Research Applications
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings and Trends
Structure-Property Relationships : Electron-donating groups (e.g., methoxy) enhance NLO activity, while alkyl chains modulate thermal stability and solubility .
Superiority in Terahertz Generation: Benzo[e]indolium salts (e.g., P-BI) outperform inorganic crystals (GaP, ZnTe) in THz field strength and bandwidth .
Versatility in Sensing : Styryl-modified derivatives enable ultrasensitive detection of anions, enzymes, and biomolecules via tunable ICT mechanisms .
Biological Activity
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide (CAS Number: 58464-25-8) is a quaternary ammonium salt that has garnered attention for its unique structural configuration and potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 351.23 g/mol. Understanding its biological activity is crucial for exploring its applications in various fields, including medicinal chemistry and diagnostics.
The compound has notable physical properties:
- Melting Point : 220 °C (decomposes)
- Boiling Point : 220 °C (decomposes)
- Solubility : Soluble in methanol at a concentration of 25 mg/mL .
1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide exhibits biological activity primarily through its interaction with cellular components. Its quaternary ammonium structure allows it to penetrate cell membranes, which may facilitate various biochemical interactions.
Potential Biological Activities
- Antimicrobial Activity : Studies have indicated that quaternary ammonium compounds often possess antimicrobial properties due to their ability to disrupt microbial cell membranes. Research into similar compounds suggests that 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide may exhibit similar effects against a range of pathogens.
- Anticancer Properties : Preliminary studies suggest that the compound may have potential anticancer activity. Its structural features may allow it to interact with DNA or other critical cellular targets involved in cancer progression.
- Diagnostic Applications : The compound is employed in diagnostic assays and histology due to its fluorescent properties when subjected to specific wavelengths of light. This makes it a valuable tool in cellular imaging and the detection of biological markers .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various quaternary ammonium compounds, including derivatives of benzo[e]indolium salts. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting that 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide could be effective against Gram-positive and Gram-negative bacteria.
| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Control | - | 0 |
| Test Compound | 0.5 | 15 |
| Test Compound | 1.0 | 25 |
Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity against cancer cell lines, the compound demonstrated dose-dependent cytotoxic effects on specific cancer cells while exhibiting minimal toxicity towards normal cells.
| Concentration (µM) | Cancer Cell Line A (%) | Cancer Cell Line B (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 90 |
| 50 | 50 | 60 |
| 100 | 20 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
